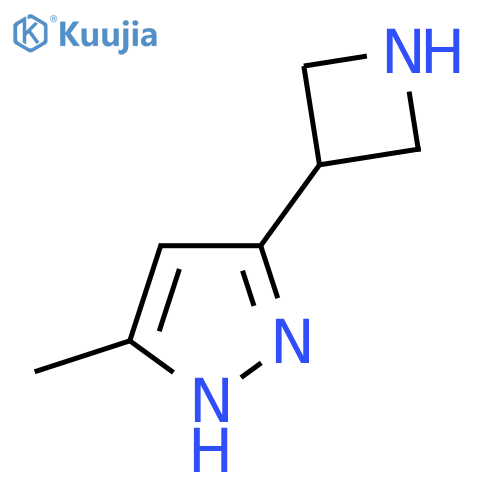Cas no 2228116-30-9 (3-(azetidin-3-yl)-5-methyl-1H-pyrazole)

2228116-30-9 structure
商品名:3-(azetidin-3-yl)-5-methyl-1H-pyrazole
3-(azetidin-3-yl)-5-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-(azetidin-3-yl)-5-methyl-1H-pyrazole
- EN300-1823154
- 2228116-30-9
-
- インチ: 1S/C7H11N3/c1-5-2-7(10-9-5)6-3-8-4-6/h2,6,8H,3-4H2,1H3,(H,9,10)
- InChIKey: AGECVAUKFYEYQV-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2C=C(C)NN=2)C1
計算された属性
- せいみつぶんしりょう: 137.095297364g/mol
- どういたいしつりょう: 137.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 40.7Ų
3-(azetidin-3-yl)-5-methyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1823154-0.05g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 0.05g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1823154-10.0g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 10g |
$6635.0 | 2023-05-26 | ||
| Enamine | EN300-1823154-5.0g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 5g |
$4475.0 | 2023-05-26 | ||
| Enamine | EN300-1823154-0.5g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 0.5g |
$1426.0 | 2023-09-19 | ||
| Enamine | EN300-1823154-5g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 5g |
$4309.0 | 2023-09-19 | ||
| Enamine | EN300-1823154-0.25g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 0.25g |
$1366.0 | 2023-09-19 | ||
| Enamine | EN300-1823154-0.1g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 0.1g |
$1307.0 | 2023-09-19 | ||
| Enamine | EN300-1823154-1g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 1g |
$1485.0 | 2023-09-19 | ||
| Enamine | EN300-1823154-10g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 10g |
$6390.0 | 2023-09-19 | ||
| Enamine | EN300-1823154-1.0g |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole |
2228116-30-9 | 1g |
$1543.0 | 2023-05-26 |
3-(azetidin-3-yl)-5-methyl-1H-pyrazole 関連文献
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
2228116-30-9 (3-(azetidin-3-yl)-5-methyl-1H-pyrazole) 関連製品
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2279938-29-1(Alkyne-SS-COOH)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
